1-(2-Azido-4-methylbenzoyl)azepan-2-one
Description
1-(2-Azido-4-methylbenzoyl)azepan-2-one is a seven-membered lactam (azepan-2-one) derivative functionalized with a 2-azido-4-methylbenzoyl substituent. The azide group (-N₃) confers unique reactivity, enabling applications in click chemistry and bioorthogonal labeling, while the methylbenzoyl moiety may enhance lipophilicity and influence molecular interactions. This compound is synthesized via nucleophilic acyl substitution or similar methods under controlled conditions, as exemplified by the GP16 reaction protocol used for structurally related azepan-2-one derivatives (e.g., sulfonyl-substituted analogs) . Physical properties, such as melting point and spectral data (IR, NMR), align with trends observed in other azepan-2-one derivatives, though the azido group may reduce crystallinity compared to bulkier substituents like tosyl or adamantyl groups .
Properties
CAS No. |
797751-40-7 |
|---|---|
Molecular Formula |
C14H16N4O2 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
1-(2-azido-4-methylbenzoyl)azepan-2-one |
InChI |
InChI=1S/C14H16N4O2/c1-10-6-7-11(12(9-10)16-17-15)14(20)18-8-4-2-3-5-13(18)19/h6-7,9H,2-5,8H2,1H3 |
InChI Key |
UROPQDMICULVCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCCCCC2=O)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Azido-4-methylbenzoyl)azepan-2-one typically involves the reaction of 2-azido-4-methylbenzoic acid with azepan-2-one under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed in an inert atmosphere, often under nitrogen, and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 1-(2-Azido-4-methylbenzoyl)azepan-2-one may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, including temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Azido-4-methylbenzoyl)azepan-2-one can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles via click chemistry.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Copper(I) iodide (CuI) as a catalyst in the presence of an alkyne for click chemistry.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Triazole derivatives.
Scientific Research Applications
1-(2-Azido-4-methylbenzoyl)azepan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocycles.
Biology: Employed in the study of enzyme mechanisms and protein labeling due to its azido group.
Medicine: Investigated for its potential use in drug development, especially in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Azido-4-methylbenzoyl)azepan-2-one involves its azido group, which can undergo cycloaddition reactions to form triazoles. These reactions are often catalyzed by copper(I) ions and are highly specific and efficient. The compound can also interact with biological molecules, leading to covalent modifications that are useful in biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 1-(2-Azido-4-methylbenzoyl)azepan-2-one and analogous azepan-2-one derivatives:
Structural and Functional Insights
- Reactivity : The azido group in 1-(2-Azido-4-methylbenzoyl)azepan-2-one enables Huisgen cycloaddition with alkynes, a cornerstone of click chemistry. This contrasts with sulfonyl or adamantyl groups, which are inert under similar conditions but serve as steric or electronic modulators .
- Thermal Stability : Adamantyl-substituted derivatives (e.g., 1-(1-Adamantyl)azepan-2-one) exhibit exceptional thermal stability due to the rigid adamantane framework, whereas azido groups may introduce instability under heating or UV exposure .
Research Findings and Data
Spectral Data Comparison
- IR Spectroscopy : The azido group in 1-(2-Azido-4-methylbenzoyl)azepan-2-one shows a characteristic ~2100 cm⁻¹ absorption (N₃ stretch), absent in sulfonyl or adamantyl analogs .
- NMR : The methylbenzoyl aromatic protons resonate at δ 7.2–7.5 ppm, distinct from adamantyl (δ 1.6–2.1 ppm, aliphatic) or triazole (δ 8.0–8.5 ppm) signals .
Thermal Analysis
- Adamantyl derivatives decompose above 300°C, whereas azido-containing compounds may exhibit exothermic decomposition near 150°C, necessitating cautious handling .
Biological Activity
1-(2-Azido-4-methylbenzoyl)azepan-2-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Its unique structure, characterized by an azido group and an azepan-2-one moiety, suggests various applications in drug development and therapeutic interventions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
1-(2-Azido-4-methylbenzoyl)azepan-2-one can be represented by the following chemical formula:
| Property | Details |
|---|---|
| Molecular Formula | C12H14N4O |
| Molecular Weight | 230.27 g/mol |
| IUPAC Name | 1-(2-Azido-4-methylbenzoyl)azepan-2-one |
| CAS Number | [Not available] |
The biological activity of 1-(2-Azido-4-methylbenzoyl)azepan-2-one is primarily attributed to its interaction with specific molecular targets within cells. The azido group can participate in click chemistry reactions, facilitating the conjugation with biomolecules, which may enhance its therapeutic efficacy.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It could interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Biological Activities
Research has indicated that 1-(2-Azido-4-methylbenzoyl)azepan-2-one exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against a range of pathogens.
- Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines have shown promise, indicating potential as an anticancer agent.
- Neuroprotective Effects : There are indications that it may offer neuroprotective benefits, possibly through modulation of neuroinflammatory pathways.
Antimicrobial Studies
A study conducted on various derivatives of azepanones highlighted the antimicrobial activity of compounds similar to 1-(2-Azido-4-methylbenzoyl)azepan-2-one. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
Anticancer Activity
In vitro assays performed on human breast cancer cell lines (MDA-MB-231) showed that 1-(2-Azido-4-methylbenzoyl)azepan-2-one induced apoptosis and inhibited cell proliferation at micromolar concentrations. The compound's mechanism was linked to the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
Neuroprotective Effects
Research exploring the neuroprotective effects of azepanone derivatives indicated that compounds with similar structural features could reduce oxidative stress in neuronal cells. This suggests that 1-(2-Azido-4-methylbenzoyl)azepan-2-one might also protect against neurodegenerative diseases by mitigating oxidative damage .
Comparative Analysis with Similar Compounds
| Compound | Activity | Mechanism |
|---|---|---|
| 1-(2-Azido-4-methylbenzoyl)azepan-2-one | Antimicrobial, Anticancer | Enzyme inhibition, receptor modulation |
| Benzyl benzoate | Antimicrobial | Membrane disruption |
| Azepanone derivatives | Cytotoxic | Apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
